3-(4-(Benzyloxy)benzylidene)piperidine hydrochloride
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Overview
Description
3-(4-(Benzyloxy)benzylidene)piperidine hydrochloride is a chemical compound with the molecular formula C19H21NO⋅HCl and a molecular weight of 315.84 g/mol . This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
The synthesis of 3-(4-(Benzyloxy)benzylidene)piperidine hydrochloride involves several steps. One common synthetic route includes the reaction of 4-(benzyloxy)benzaldehyde with piperidine under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
3-(4-(Benzyloxy)benzylidene)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule. Common reagents for these reactions include halides and other nucleophiles.
Scientific Research Applications
3-(4-(Benzyloxy)benzylidene)piperidine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals
Mechanism of Action
The mechanism of action of 3-(4-(Benzyloxy)benzylidene)piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
3-(4-(Benzyloxy)benzylidene)piperidine hydrochloride can be compared with other piperidine derivatives, such as:
3-(4-Methyl-benzyl)piperidine hydrochloride: This compound has a similar structure but with a methyl group instead of a benzyloxy group.
2-Amino-4-(1-piperidine)pyridine derivatives: These compounds are also piperidine derivatives but with different functional groups, leading to distinct pharmacological activities.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and potential biological activities.
Properties
IUPAC Name |
(3Z)-3-[(4-phenylmethoxyphenyl)methylidene]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO.ClH/c1-2-5-17(6-3-1)15-21-19-10-8-16(9-11-19)13-18-7-4-12-20-14-18;/h1-3,5-6,8-11,13,20H,4,7,12,14-15H2;1H/b18-13-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIWJYICNKLHKX-AAKIMCHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)CNC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)/CNC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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